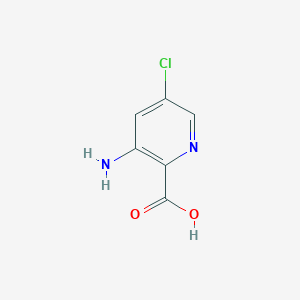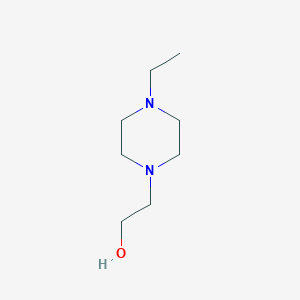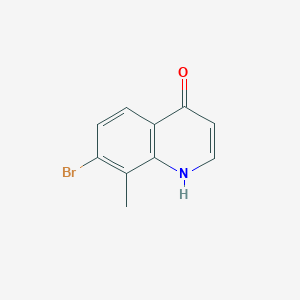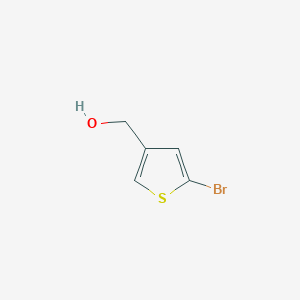
(3-Hydroxypyrrolidin-1-yl)acetic acid
Overview
Description
“(3-Hydroxypyrrolidin-1-yl)acetic acid”, also known as 3-HPAA, is an amino acid that has garnered significant interest in scientific research due to its unique properties and potential applications in various fields. It has a molecular weight of 145.16 and a molecular formula of C6H11NO3 .
Molecular Structure Analysis
The IUPAC name of “(3-Hydroxypyrrolidin-1-yl)acetic acid” is (3-hydroxy-1-pyrrolidinyl)acetic acid. Its InChI code is 1S/C6H11NO3/c8-5-1-2-7(3-5)4-6(9)10/h5,8H,1-4H2,(H,9,10) and the InChI key is IMLUKRLXBCGVBF-UHFFFAOYSA-N .Scientific Research Applications
Drug Discovery and Development
The pyrrolidine ring, a core structure in “(3-Hydroxypyrrolidin-1-yl)acetic acid”, is widely utilized in medicinal chemistry. Its saturated nature and sp3 hybridization allow for efficient exploration of pharmacophore space, contributing significantly to the stereochemistry of molecules . This compound can serve as a versatile scaffold for developing novel biologically active compounds with potential therapeutic applications.
Asymmetric Synthesis
“(3-Hydroxypyrrolidin-1-yl)acetic acid” can be instrumental in asymmetric synthesis, which is crucial for creating compounds with specific chirality. Chiral compounds have immense importance in pharmaceuticals, as different enantiomers can have vastly different biological activities .
Enzyme Inhibition Studies
Derivatives of pyrrolidine, such as those related to “(3-Hydroxypyrrolidin-1-yl)acetic acid”, have been shown to exhibit inhibitory activity against various enzymes. For instance, hydroxamic acid derivatives have demonstrated significant inhibition of the ATX enzyme, which is a target for anti-cancer and anti-inflammatory therapies .
Stereoselective Binding Analysis
The stereogenicity of the pyrrolidine ring in “(3-Hydroxypyrrolidin-1-yl)acetic acid” makes it an excellent candidate for studying stereoselective binding to proteins. Understanding how different stereoisomers interact with enantioselective proteins can lead to the development of more effective and targeted drugs .
Physicochemical Property Modification
Incorporating “(3-Hydroxypyrrolidin-1-yl)acetic acid” into drug candidates can modify their physicochemical properties. This can improve the drug’s absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles, which are critical for successful drug development .
Three-Dimensional Structure Exploration
The non-planarity of the pyrrolidine ring in “(3-Hydroxypyrrolidin-1-yl)acetic acid” contributes to increased three-dimensional coverage of molecules. This phenomenon, known as “pseudorotation”, is beneficial for exploring the 3D space in drug design, potentially leading to the discovery of novel binding sites and interactions .
Safety And Hazards
The safety data sheet for “®-2-(3-Hydroxypyrrolidin-1-yl)acetic acid” suggests that it should be handled with care. If inhaled, move the person into fresh air and give artificial respiration if not breathing. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes. If swallowed, never give anything by mouth to an unconscious person, rinse mouth with water, and consult a physician .
properties
IUPAC Name |
2-(3-hydroxypyrrolidin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c8-5-1-2-7(3-5)4-6(9)10/h5,8H,1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLUKRLXBCGVBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50600276 | |
| Record name | (3-Hydroxypyrrolidin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50600276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Hydroxypyrrolidin-1-yl)acetic acid | |
CAS RN |
258530-57-3 | |
| Record name | (3-Hydroxypyrrolidin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50600276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B1288235.png)






![5-(1H-Benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride](/img/structure/B1288257.png)


